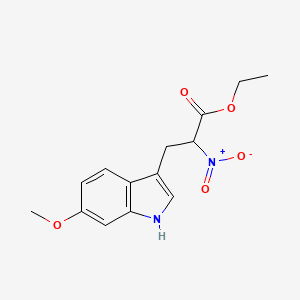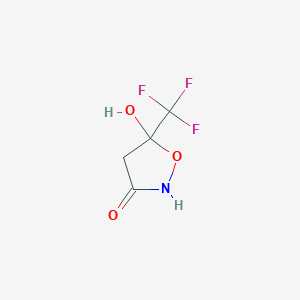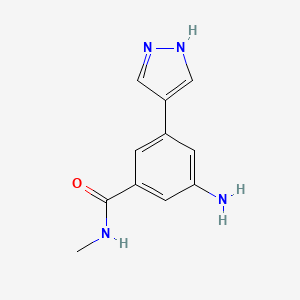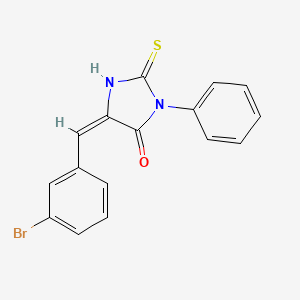
3-Propyl-2-(trifluoromethyl)chromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-2-(trifluoromethyl)chromone is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and characterized by a benzo-γ-pyrone skeleton . Chromone derivatives are known for their diverse biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-Propyl-2-(trifluoromethyl)chromone can be achieved through several methods. One common approach involves the cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride, which proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction . Another method involves the use of green synthesis techniques, such as reactions in aqueous media and the use of heterogeneous catalysis . Industrial production methods often employ these environmentally friendly approaches to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
3-Propyl-2-(trifluoromethyl)chromone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Propyl-2-(trifluoromethyl)chromone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pigments, cosmetics, and laser dyes.
Wirkmechanismus
The mechanism of action of 3-Propyl-2-(trifluoromethyl)chromone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
3-Propyl-2-(trifluoromethyl)chromone can be compared with other chromone derivatives, such as:
3-Formylchromone: Used as a precursor in the synthesis of various chromone derivatives.
2-Trifluoromethylchromenes: Synthesized via double carbonyl–ene reactions and used in similar applications.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other chromone derivatives.
Eigenschaften
Molekularformel |
C13H11F3O2 |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
3-propyl-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C13H11F3O2/c1-2-5-9-11(17)8-6-3-4-7-10(8)18-12(9)13(14,15)16/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
ZEJJXBYPFDMVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(OC2=CC=CC=C2C1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)

![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)









